![molecular formula C19H21N5O3S B2627039 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1797085-75-6](/img/structure/B2627039.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPB, and it is a potent and selective inhibitor of a protein called protein kinase B (PKB), also known as Akt. PKB is a key signaling protein that plays a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PKB activity has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurological disorders. Therefore, MPSPB has the potential to be an effective therapeutic agent for these diseases.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binders
Compounds such as Hoechst 33258, known for their minor groove binding to B-DNA, demonstrate the importance of specific structural motifs in interacting with DNA. These compounds are used in biological research for DNA staining, flow cytometry, and chromosome analysis. Their ability to bind specifically to AT-rich sequences provides a basis for designing drugs targeting DNA interactions, emphasizing the potential of structured analogues for biological applications (Issar & Kakkar, 2013).
Prokinetic Agents in Gastrointestinal Motility Disorders
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, is utilized for its prokinetic effects on gastrointestinal motility. It enhances motility across the gastrointestinal tract without the central depressant or antidopaminergic effects common to related compounds. This specificity highlights the potential of structural analogues for therapeutic use in gastrointestinal disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Antitubercular Activity
Research into compounds like 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and others demonstrates the potential of pyridine and pyrimidine derivatives as antitubercular agents. These studies show how structural modifications can lead to significant anti-TB activity, suggesting a pathway for the development of new treatments based on the manipulation of similar chemical frameworks (Asif, 2014).
Synthesis of Heterocycles
The utilization of chiral sulfinamides, like tert-butanesulfinamide, in the synthesis of N-heterocycles via sulfinimines underscores the versatility of these compounds in creating a wide array of structurally diverse and biologically active heterocyclic compounds. This methodology offers access to piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the role of such intermediates in the synthesis of natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-11-18-20-12-16(13-24(18)22-14)21-19(25)15-5-7-17(8-6-15)28(26,27)23-9-3-2-4-10-23/h5-8,11-13H,2-4,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZEVBBEHMPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

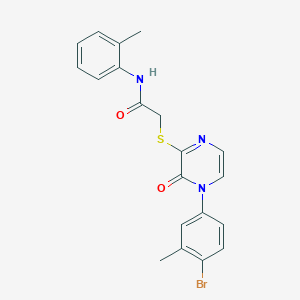
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)

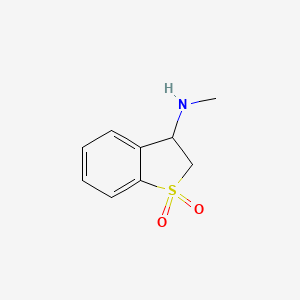
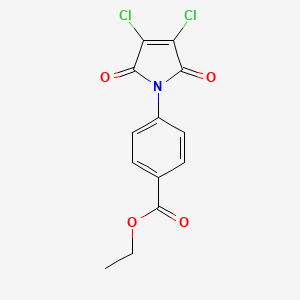



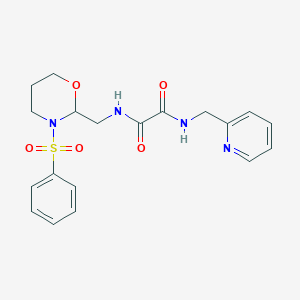

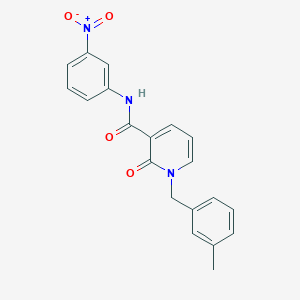
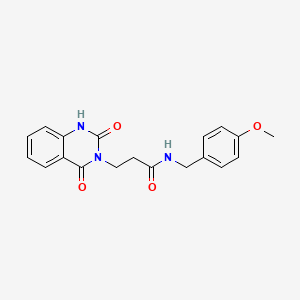
![N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2626977.png)